molecular formula C18H21N3O3S B2693351 (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone CAS No. 2223944-30-5

(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone

Katalognummer B2693351
CAS-Nummer: 2223944-30-5
Molekulargewicht: 359.44
InChI-Schlüssel: ISSBNMMLKSGXQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.

Wirkmechanismus

The exact mechanism of action of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in GABAergic transmission, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This results in the observed anticonvulsant and anxiolytic effects. (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has also been found to have analgesic properties, which may be due to its ability to modulate the activity of the opioid system.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone in lab experiments include its potent and selective effects on the GABA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone include its relatively low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs based on the structure of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone. Another area of research is the investigation of the potential therapeutic effects of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone in humans. Additionally, further studies are needed to fully understand the mechanism of action of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone and its effects on different neurotransmitter systems.

Synthesemethoden

The synthesis of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone involves the reaction of 5-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid with 3-phenylpiperidin-1-ylmethanone in the presence of a coupling agent. The reaction is carried out under mild conditions and yields a white solid product, which is purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in various animal models. (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has also been found to have potential in the treatment of addiction, as it has been shown to reduce cocaine and nicotine self-administration in rodents. Additionally, (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Eigenschaften

IUPAC Name

(5-methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-11-19-18(25(2,23)24)20-16(13)17(22)21-10-6-9-15(12-21)14-7-4-3-5-8-14/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSBNMMLKSGXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)N2CCCC(C2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-5-methyl-4-(3-phenylpiperidine-1-carbonyl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.